4,6-Diisopropyl-5-nitropyridin-2-ol
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Overview
Description
4,6-Diisopropyl-5-nitropyridin-2-ol is a chemical compound with the molecular formula C11H16N2O3 It is a derivative of pyridine, characterized by the presence of nitro and hydroxyl groups, as well as isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diisopropyl-5-nitropyridin-2-ol typically involves the nitration of 4,6-Diisopropylpyridin-2-ol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diisopropyl-5-nitropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4,6-Diisopropyl-5-nitropyridin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,6-Diisopropyl-5-nitropyridin-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
5-Nitropyridin-2-ol: Similar structure but lacks the isopropyl groups.
4,6-Diisopropylpyridin-2-ol: Lacks the nitro group.
3-Nitropyridine: Similar nitro group but different substitution pattern
Uniqueness: 4,6-Diisopropyl-5-nitropyridin-2-ol is unique due to the presence of both isopropyl and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-nitro-4,6-di(propan-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H16N2O3/c1-6(2)8-5-9(14)12-10(7(3)4)11(8)13(15)16/h5-7H,1-4H3,(H,12,14) |
InChI Key |
OXQQACPEXOPYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=C1[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
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